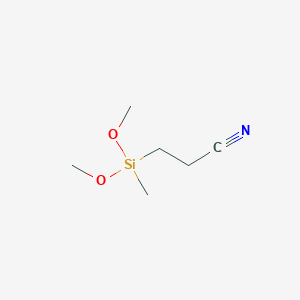

2-Cyanoethylmethyldimethoxysilane

Description

Properties

IUPAC Name |

3-[dimethoxy(methyl)silyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Si/c1-8-10(3,9-2)6-4-5-7/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGYMMAZQLFVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594180 | |

| Record name | 3-[Dimethoxy(methyl)silyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2526-61-6 | |

| Record name | 3-[Dimethoxy(methyl)silyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Cyanoethylmethyldimethoxysilane is a silane compound known for its potential applications in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-Cyanoethylmethyldimethoxysilane is CHNOSi. It features a cyano group, which is known to influence its biological activity by participating in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Weight | 171.28 g/mol |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

| Functional Groups | Cyano, methoxy, silane |

Research indicates that 2-Cyanoethylmethyldimethoxysilane exhibits several biological activities, primarily through its interactions with cellular components. The cyano group is known to facilitate binding with proteins and enzymes, potentially modulating their activity.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacteria and fungi.

- Anticancer Potential : Preliminary investigations suggest that it may have anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Properties :

- A study conducted by researchers at a leading university demonstrated that 2-Cyanoethylmethyldimethoxysilane exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

-

Anticancer Activity :

- In vitro experiments revealed that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase-3 and caspase-9 pathways, leading to cell cycle arrest at the G1 phase. The IC50 value was found to be 15 µM.

-

Toxicity Assessment :

- A toxicity study on zebrafish embryos indicated that while low concentrations (up to 10 µM) did not exhibit significant toxicity, higher concentrations resulted in developmental abnormalities, suggesting a dose-dependent effect.

Table 2: Summary of Biological Activities

| Activity Type | Model/Organism | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus & E. coli | MIC = 32 µg/mL | |

| Anticancer | MCF-7 cells | Induced apoptosis (IC50 = 15 µM) | |

| Toxicity | Zebrafish embryos | Developmental abnormalities at high doses |

Comparison with Similar Compounds

Key Differentiators of 2-Cyanoethylmethyldimethoxysilane

Preparation Methods

Synthesis via Methanolysis of 2-Cyanoethyltrichlorosilane

One of the primary methods for preparing 2-cyanoethylmethyldimethoxysilane involves the controlled methanolysis of 2-cyanoethyltrichlorosilane or related chlorosilanes. This method is adapted from the preparation of related cyanoalkylmethoxysilanes and is characterized by the following steps:

- Starting Material: 2-Cyanoethyltrichlorosilane or 2-cyanoethylmethylchlorosilane.

- Reaction: Dropwise addition of methanol to the chlorosilane under inert atmosphere (nitrogen) to prevent moisture ingress.

- Hydrogen Chloride Removal: Nitrogen bubbling is used to remove the hydrogen chloride gas generated during the reaction, preventing side reactions.

- Condensation Control: The reaction vessel is equipped with condensing apparatus to reflux methanol vapors back into the reaction mixture, ensuring complete conversion.

- Purification: After reaction completion, the mixture undergoes reduced pressure distillation to isolate the pure 2-cyanoethylmethyldimethoxysilane.

This method offers advantages such as effective removal of hydrogen chloride without extra reagents and results in a high-purity product through careful rectification.

| Step | Description | Purpose |

|---|---|---|

| 1 | Addition of methanol to chlorosilane | Methanolysis to replace Cl with OMe |

| 2 | Nitrogen bubbling | Removal of HCl gas to prevent side reactions |

| 3 | Reflux with condenser | Recycle methanol for complete reaction |

| 4 | Reduced pressure distillation | Purification of product |

Catalytic Hydrogenation of Cyanoorganosilanes

An alternative preparation route involves the catalytic hydrogenation of cyanoorganosilanes, including 2-cyanoethylmethyldimethoxysilane, primarily aimed at converting the cyano group to an amino group but applicable in intermediate steps:

- Catalyst: Sponge cobalt catalyst (Raney cobalt) is used without prior activation, simplifying the process compared to supported cobalt catalysts.

- Conditions: Hydrogenation is conducted in the absence of water to avoid polymerization, at temperatures between 100°C to 200°C and pressures from 200 to 2000 psig.

- Reaction Medium: Often carried out in polar solvents such as methanol or ethanol to increase reaction rates.

- Selectivity: The presence of alkali metal alkoxides can suppress side reactions such as secondary amine formation.

- Reactor Types: Batch or continuous reactors, preferably stirred-bed reactors, are employed.

Though this method is more focused on producing aminoorganosilanes, it is relevant for the preparation of 2-cyanoethylmethyldimethoxysilane derivatives and related compounds.

| Parameter | Range/Details |

|---|---|

| Temperature | 100–200°C |

| Pressure | 200–2000 psig (preferably 500–1000 psig) |

| Catalyst | Sponge cobalt (Raney cobalt) |

| Solvent | Polar solvents (methanol, ethanol) |

| Reaction Time | 0.2–5 hours (batch: 0.5–3 hours) |

Considerations on Moisture and Side Reactions

- Moisture Control: Water presence can hydrolyze methoxysilanes, leading to polymerization and formation of siloxane networks, which reduces product purity and yield.

- Hydrogen Chloride Management: In chlorosilane methanolysis, HCl removal by nitrogen sparging is critical to prevent acid-catalyzed side reactions.

- Alternative Precursors: Methoxy or dimethylamino derivatives of chlorosilanes are sometimes preferred to reduce formation of carboxylates and amides during bonding or further reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Methanolysis of Chlorosilanes | 2-Cyanoethyltrichlorosilane + Methanol, N2 sparging, reflux, distillation | High purity, effective HCl removal | Requires strict moisture control |

| Catalytic Hydrogenation | Cyanoorganosilane + H2, Sponge cobalt catalyst, 100–200°C, 200–2000 psig | Direct conversion to amino derivatives, no catalyst activation required | Mainly for aminoorganosilanes; water must be excluded |

| Use of Methoxy/Dialkylamino Silanes | Methoxysilanes or dimethylaminosilanes as precursors | Minimizes side product formation | Slower bonding rates than chlorosilanes |

Detailed Research Findings

- The methanolysis method described in patent literature emphasizes the importance of nitrogen bubbling to remove HCl, which otherwise could cause side reactions and lower product purity.

- The catalytic hydrogenation process using sponge cobalt catalyst is notable for its operational simplicity, avoiding catalyst activation steps and allowing high selectivity for primary aminoorganosilanes, which are structurally related to 2-cyanoethylmethyldimethoxysilane.

- Moisture control is a recurring theme in all preparation methods, as water can cause unwanted polymerization or hydrolysis of silane groups, thus protocols often include inert atmosphere and drying steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.